![molecular formula C18H18N2O3 B2611748 3-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide CAS No. 922128-08-3](/img/structure/B2611748.png)
3-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide
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Description
3-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide is a useful research compound. Its molecular formula is C18H18N2O3 and its molecular weight is 310.353. The purity is usually 95%.
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Scientific Research Applications
- F2276-0096 has been investigated for its potential as an antitumor agent. Researchers synthesized and evaluated derivatives of this compound, specifically 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate and -carboxamide . Among these derivatives, Compound IVa demonstrated significant growth inhibition in human solid tumor cell lines and a human leukemia cell line (HL-60) .
- F2276-0096 contains an imidazole ring, which is known for its diverse biological activities. Some imidazole derivatives exhibit antioxidant effects. While specific studies on F2276-0096 are limited, its structural features suggest potential antioxidant properties .
- Imidazole derivatives serve as valuable synthons in drug development. F2276-0096 can be modified to create novel compounds with specific pharmacological activities. Researchers have explored various synthetic routes to access imidazole-based molecules .
- Although antitumor activity is prominent, imidazole derivatives often exhibit other biological effects. These include antibacterial, antimycobacterial, anti-inflammatory, antidiabetic, antiviral, and antioxidant activities .
- Imidazole is a core component of several natural products, including histidine, purine, histamine, and DNA structures. Understanding the role of F2276-0096 in these contexts may reveal additional applications .
Antitumor Activity
Antioxidant Properties
Synthetic Applications
Biological Activity Beyond Antitumor Effects
Structural Role in Natural Products
Chemical Synthesis and Medicinal Chemistry
properties
IUPAC Name |
3-methyl-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-12-4-3-5-13(10-12)17(21)19-14-6-7-16-15(11-14)18(22)20(2)8-9-23-16/h3-7,10-11H,8-9H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNJFMUCCPQJLNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC3=C(C=C2)OCCN(C3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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